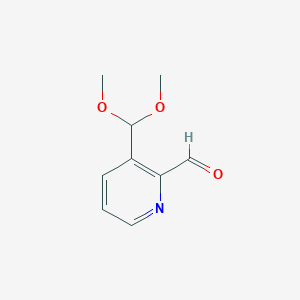
4-Isothiocyanato-2-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiocyanato-2-methyloxolane is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-2-methyloxolane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. This process can be carried out under aqueous conditions using cyanuric acid as the desulfurylation reagent . The reaction conditions are generally mild, and the process is suitable for scale-up activities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control over reaction parameters and can lead to more consistent product quality .
化学反応の分析
Types of Reactions
4-Isothiocyanato-2-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be replaced by other nucleophiles, such as amines, to form thioureas.
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, leading to the formation of amines and carbonyl sulfide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate nucleophilic attack on the isothiocyanate group .
Major Products Formed
The major products formed from reactions involving this compound include thioureas, amines, and carbonyl sulfide, depending on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of 4-Isothiocyanato-2-methyloxolane involves its reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity leads to the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and induction of cell cycle arrest and apoptosis . These mechanisms contribute to its potential chemoprotective and therapeutic effects.
類似化合物との比較
Similar Compounds
2-Methyloxolane: A bio-based solvent used as a green alternative to hexane.
Phenethyl Isothiocyanate: Known for its anticancer properties and used in chemoprevention.
Sulforaphane: Another isothiocyanate with potent anticancer and chemoprotective activities.
Uniqueness
4-Isothiocyanato-2-methyloxolane is unique due to its specific structure, which combines the isothiocyanate functional group with a methyloxolane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H9NOS |
|---|---|
分子量 |
143.21 g/mol |
IUPAC名 |
4-isothiocyanato-2-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-5-2-6(3-8-5)7-4-9/h5-6H,2-3H2,1H3 |
InChIキー |
OBUIIDMFCCRQHR-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CO1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)

![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)

![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)


![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)

![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
